2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL
Overview
Description
2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Mechanism of Action
Target of Action
It is structurally similar to 2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , which is known to be used as a buffer substance in biological research
Mode of Action
Given its structural similarity to 2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , it may interact with biological systems in a similar manner. The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
It is possible that, like 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , it may play a role in maintaining pH homeostasis in biological systems. The downstream effects of this could be wide-ranging, affecting numerous biochemical pathways.
Result of Action
Given its potential role as a buffer substance, it may contribute to maintaining pH balance within biological systems . This could have numerous downstream effects, potentially influencing a variety of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve the formation of the piperazine ring and subsequent functionalization with hydroxyethyl and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile: Similar structure but with a nicotinonitrile group.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A commonly used biological buffer with a similar piperazine ring.
Uniqueness
2-({5-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-NITROPHENYL}SULFANYL)-1-ETHANOL is unique due to the presence of both hydroxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[3-(2-hydroxyethylsulfanyl)-4-nitrophenyl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c18-8-7-15-3-5-16(6-4-15)12-1-2-13(17(20)21)14(11-12)22-10-9-19/h1-2,11,18-19H,3-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCDDOHHXWPJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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